![molecular formula C22H21N5O3S B2732393 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898349-96-7](/img/structure/B2732393.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl group, for instance, is a bicyclic structure with a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the thiazolo[3,2-b][1,2,4]triazol-6-ol group, and the 3,4-dihydroisoquinolin-2(1H)-yl group. Each of these groups can participate in different types of chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, belonging to the broader family of 1,2,4-triazole derivatives, demonstrates significant scientific interest due to its potential antimicrobial properties. Research has focused on the synthesis of novel 1,2,4-triazole derivatives, revealing that some compounds exhibit moderate to good antimicrobial activities against various microorganisms. This includes efforts to synthesize and evaluate the antimicrobial efficacy of new compounds, highlighting the therapeutic potential of triazole derivatives in combating microbial infections (Bektaş et al., 2007; Mukhtar et al., 2022).
Novel Synthetic Pathways
Researchers have developed innovative synthetic methodologies to create complex molecules, including derivatives of isoquinolines and triazoles, which serve as key intermediates for further chemical transformations. These methods enable the construction of compounds with potential applications in various fields, including medicinal chemistry and materials science (Opsomer et al., 2020; Arigela et al., 2013).
Anticancer and Antioxidant Properties
The exploration of novel heterocyclic compounds has extended into evaluating their potential anticancer and antioxidant properties. Certain derivatives have been synthesized and screened for their efficacy against various cancer cell lines, with some compounds showing moderate to strong activity. Additionally, these compounds are assessed for their antioxidant capabilities, contributing valuable insights into their therapeutic potential (Sayed et al., 2022).
Development of Dye-Sensitized Solar Cells
Triazoloisoquinoline derivatives have been identified as promising candidates for the development of dye-sensitized solar cells (DSSCs). These compounds enhance the photoelectric conversion efficiency by improving light absorption in the visible spectrum, thereby addressing the limitations of conventional ruthenium-based dyes. The incorporation of triazoloisoquinoline-based dyestuffs into DSSCs represents an innovative approach to increase the efficiency of solar energy conversion (Lee et al., 2013).
Eigenschaften
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-2-18-23-22-26(24-18)21(28)20(31-22)19(15-7-9-17(10-8-15)27(29)30)25-12-11-14-5-3-4-6-16(14)13-25/h3-10,19,28H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKXKKDYSJVDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2732314.png)
![N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-N-phenylbenzamide](/img/structure/B2732316.png)
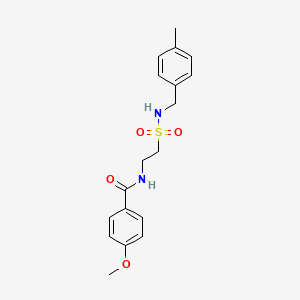
![7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2732318.png)
methanone](/img/structure/B2732319.png)
![2-Chloro-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2732320.png)
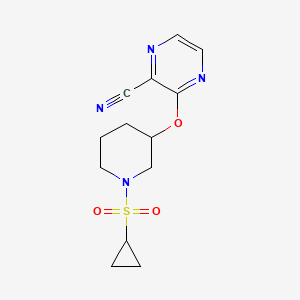
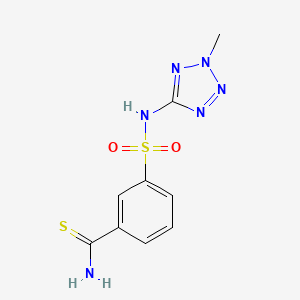
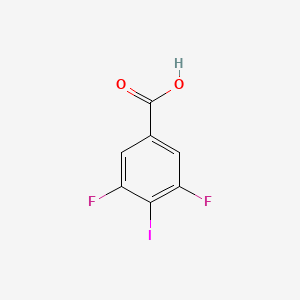
![N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2732327.png)
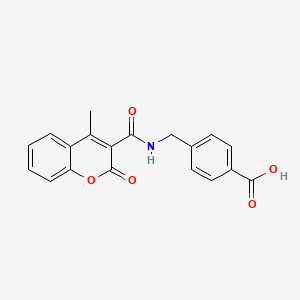
![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2732333.png)
